3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-chlorophenyl group attached to the piperazine ring adds to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves the reaction of 2-chlorophenylpiperazine with a suitable propoxypropanenitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: This compound belongs to the same class of piperazines but has additional functional groups that confer different chemical properties
Eigenschaften
CAS-Nummer |
6269-60-9 |
---|---|
Molekularformel |
C16H22ClN3O |
Molekulargewicht |
307.82 g/mol |
IUPAC-Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C16H22ClN3O/c17-15-5-1-2-6-16(15)20-11-9-19(10-12-20)8-4-14-21-13-3-7-18/h1-2,5-6H,3-4,8-14H2 |
InChI-Schlüssel |
JWXCGKDKWXQFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOCCC#N)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.